6-Bromo-4-methyl-1,3-benzoxazol-2(3H)-one
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Overview
Description
6-bromo-4-methyl-3H-1,3-benzoxazol-2-one is a heterocyclic compound with the molecular formula C₈H₆BrNO₂. It is a derivative of benzoxazole, characterized by the presence of a bromine atom at the 6th position and a methyl group at the 4th position on the benzoxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-methyl-3H-1,3-benzoxazol-2-one typically involves the cyclization of 2-aminophenol derivatives. One common method includes the reaction of 2-amino-4-bromo-6-methylphenol with phosgene or its derivatives under controlled conditions. The reaction proceeds through the formation of an intermediate isocyanate, which then cyclizes to form the benzoxazole ring .
Industrial Production Methods
Industrial production of 6-bromo-4-methyl-3H-1,3-benzoxazol-2-one may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-bromo-4-methyl-3H-1,3-benzoxazol-2-one undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the benzoxazole ring or the substituents.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzoxazoles.
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of reduced benzoxazole derivatives.
Scientific Research Applications
6-bromo-4-methyl-3H-1,3-benzoxazol-2-one has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer activities.
Material Science: Employed in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe
Mechanism of Action
The mechanism of action of 6-bromo-4-methyl-3H-1,3-benzoxazol-2-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the nature of the target molecule .
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-4-methyl-3H-1,3-benzoxazol-2-one
- 6-fluoro-4-methyl-3H-1,3-benzoxazol-2-one
- 6-iodo-4-methyl-3H-1,3-benzoxazol-2-one
Uniqueness
6-bromo-4-methyl-3H-1,3-benzoxazol-2-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to other halogenated derivatives. The bromine atom’s size and electron-withdrawing properties can affect the compound’s chemical behavior and biological activity .
Properties
CAS No. |
868707-63-5 |
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Molecular Formula |
C8H6BrNO2 |
Molecular Weight |
228.04 g/mol |
IUPAC Name |
6-bromo-4-methyl-3H-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C8H6BrNO2/c1-4-2-5(9)3-6-7(4)10-8(11)12-6/h2-3H,1H3,(H,10,11) |
InChI Key |
ARTTWYVCUVHWOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=O)O2)Br |
Origin of Product |
United States |
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